molecular formula C13H15F3IN3S B3042709 2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 655235-58-8

2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B3042709
CAS No.: 655235-58-8
M. Wt: 429.25 g/mol
InChI Key: RFSPBAZHICARMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of a tert-butyl group, an ethylthio group, an iodine atom, and a trifluoromethyl group attached to the pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrazolo[1,5-a]pyrimidine core and introduce the functional groups through a series of substitution and addition reactions. For example, the tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions . The ethylthio group can be added through nucleophilic substitution reactions using ethylthiol . The iodine atom can be introduced through iodination reactions using iodine or iodine-containing reagents . The trifluoromethyl group can be added using trifluoromethylation reagents such as trifluoromethyl iodide .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Deiodinated products.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Tert-butyl)-7-(methylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Similar structure but with a methylthio group instead of an ethylthio group.

    2-(Tert-butyl)-7-(ethylthio)-3-bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Similar structure but with a bromine atom instead of an iodine atom.

    2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the trifluoromethyl group can enhance its lipophilicity and metabolic stability, while the iodine atom can serve as a versatile handle for further functionalization.

Properties

IUPAC Name

2-tert-butyl-7-ethylsulfanyl-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3IN3S/c1-5-21-8-6-7(13(14,15)16)18-11-9(17)10(12(2,3)4)19-20(8)11/h6H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSPBAZHICARMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=NC2=C(C(=NN12)C(C)(C)C)I)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3IN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 5
2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 6
2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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